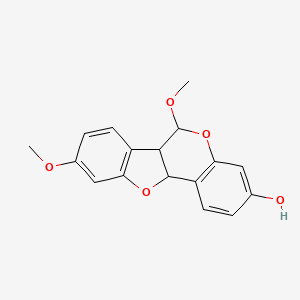
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan est un composé naturel appartenant à la classe des pterocarpans, des isoflavonoïdes. Ces composés sont connus pour leurs diverses activités biologiques et se trouvent couramment dans diverses plantes, en particulier les légumineuses. La structure unique du (6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan contribue à ses propriétés thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la cyclisation d'intermédiaires appropriés dans des conditions spécifiques pour former le squelette du pterocarpan. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle du (6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan peut impliquer l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour assurer un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des nucléophiles comme les halogénures ou les amines dans des conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro.
Applications De Recherche Scientifique
(6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et la synthèse des pterocarpans.
Biologie : Le composé présente diverses activités biologiques, notamment des propriétés antimicrobiennes, antioxydantes et anti-inflammatoires.
Médecine : La recherche a montré des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
Mécanisme d'action
Le mécanisme d'action du (6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant les enzymes impliquées dans diverses voies biochimiques.
Modulant les récepteurs : Interagissant avec les récepteurs de surface cellulaire pour influencer la signalisation cellulaire.
Activité antioxydante : Piégeant les radicaux libres et réduisant le stress oxydatif.
Mécanisme D'action
The mechanism of action of (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Composés similaires
(6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan : présente des similitudes structurales avec d'autres pterocarpans tels que la médicarpine et la maackiaïne.
Médicarpine : Connue pour ses propriétés antifongiques et anti-inflammatoires.
Maackiaïne : Exhibe des activités antimicrobiennes et anticancéreuses.
Unicité
L'unicité du (6R,6aS,11aR)-3-Hydroxy-6,9-diméthoxypterocarpan réside dans son motif de substitution spécifique et sa stéréochimie, qui contribuent à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3 |
Clé InChI |
VDHFFCPQILOKFG-UHFFFAOYSA-N |
SMILES canonique |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
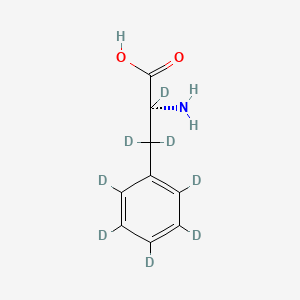
![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)

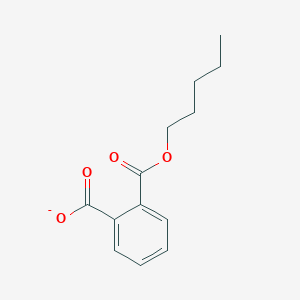
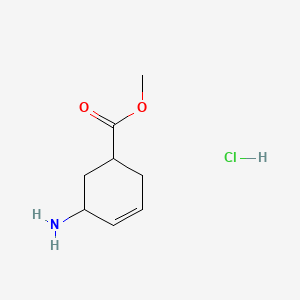
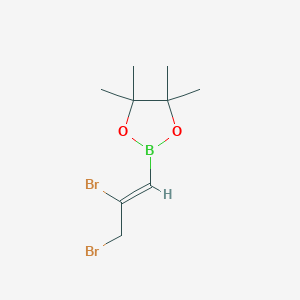
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
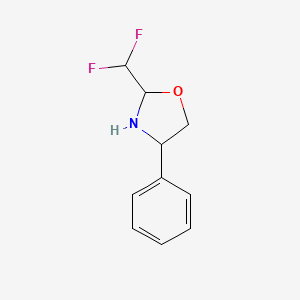
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
